

3-(Carboxymethoxy)benzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

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Compound of Interest

Compound Name: 3-(Carboxymethoxy)benzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethoxy)benzoic acid, a versatile bifunctional organic ligand, has emerged as a significant building block in the field of organic and materials chemistry. Its unique structural features, comprising a rigid benzoic acid core appended with a flexible carboxymethoxy arm, allow for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of metal-organic frameworks (MOFs), coordination polymers, and its potential in medicinal chemistry.

Chemical and Physical Properties

3-(Carboxymethoxy)benzoic acid is a white crystalline solid. Its dual carboxyl functionalities, with different acid dissociation constants (pK_a), enable stepwise coordination and selective chemical modifications.

Table 1: Physicochemical Properties of **3-(Carboxymethoxy)benzoic Acid** and Related Compounds

Property	3-(Carboxymethoxy)benzoic acid	3-Hydroxybenzoic Acid	3-Methoxybenzoic Acid
Molecular Formula	C9H8O5	C7H6O3	C8H8O3
Molecular Weight	196.16 g/mol	138.12 g/mol	152.15 g/mol
Appearance	White crystalline solid	White crystalline solid	White to off-white crystalline powder
Melting Point	~220-225 °C	201-204 °C	106-108 °C
Solubility	Sparingly soluble in water, soluble in DMSO and DMF	Soluble in water, ethanol, and acetone	Slightly soluble in water, soluble in ethanol, ether, and chloroform
CAS Number	2089-56-7	99-06-9	586-38-9

Experimental Protocols

Protocol 1: Synthesis of 3-(Carboxymethoxy)benzoic Acid

This protocol describes the synthesis of **3-(Carboxymethoxy)benzoic acid** from 3-hydroxybenzoic acid and chloroacetic acid via the Williamson ether synthesis.[\[1\]](#)

Materials:

- 3-Hydroxybenzoic acid
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dimethylformamide (DMF)

- Deionized water
- Magnetic stirrer with heating plate
- Round-bottom flask
- Condenser
- Büchner funnel and filter paper
- pH meter or pH paper

Procedure:

- In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 100 mL of DMF.
- Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water to the flask while stirring.
- To this solution, add 9.45 g (0.1 mol) of chloroacetic acid.
- Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with continuous stirring for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into 500 mL of ice-cold water.
- Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.

- Recrystallize the crude product from a hot water/ethanol mixture to obtain pure **3-(Carboxymethoxy)benzoic acid**.
- Dry the purified product in a vacuum oven at 60 °C.

Protocol 2: General Synthesis of a Metal-Organic Framework (MOF) using **3-(Carboxymethoxy)benzoic Acid**

This protocol provides a general procedure for the solvothermal synthesis of a MOF using **3-(Carboxymethoxy)benzoic acid** as the organic linker and a metal salt.[\[2\]](#)[\[3\]](#)

Materials:

- **3-(Carboxymethoxy)benzoic acid**
- Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Teflon-lined stainless steel autoclave
- Oven
- Centrifuge

Procedure:

- In a 20 mL glass vial, dissolve 0.098 g (0.5 mmol) of **3-(Carboxymethoxy)benzoic acid** in 10 mL of DMF.
- In a separate vial, dissolve 0.149 g (0.5 mmol) of the chosen metal salt (e.g., $Zn(NO_3)_2 \cdot 6H_2O$) in 5 mL of DMF.
- Combine the two solutions in the Teflon liner of a 23 mL autoclave.

- Seal the autoclave and place it in a programmable oven.
- Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 48 hours.
- After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/min.
- Collect the resulting crystalline product by centrifugation or filtration.
- Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
- Dry the final MOF product under vacuum at 80 °C for 12 hours.

Data Presentation

The structural diversity of coordination polymers and MOFs derived from **3-(Carboxymethoxy)benzoic acid** is vast. The following tables summarize representative quantitative data for such structures.

Table 2: Selected Crystallographic Data for Metal Complexes of Carboxymethoxy-functionalized Benzoic Acids

Compound	Metal Ion	Coordination Geometry	Key Bond Lengths (Å)	Key Bond Angles (°)	Ref.
[Zn2.5(OH) (TCBA) (H ₂ O) ₄] _n ·H ₂ O	Zn(II)	Octahedral/Tetrahedral	Zn-O: 1.94-2.18	O-Zn-O: 85.4-173.2	[4]
[Co ₃ (OH) ₂ (TCBA) (H ₂ O) ₄] _n ·2H ₂ O	Co(II)	Octahedral	Co-O: 2.05-2.15	O-Co-O: 86.1-178.5	[4]
[Cu(3-cpba)(bpy)] _n	Cu(II)	Square Pyramidal	Cu-O: 1.95-2.28, Cu-N: 2.01	O-Cu-O: 89.7-170.3, N-Cu-N: 81.5	[5]

TCBA = 3,4,5-Tris(carboxymethoxy)benzoic acid; 3-cpba = **3-(carboxymethoxy)benzoic acid**; bpy = 2,2'-bipyridine

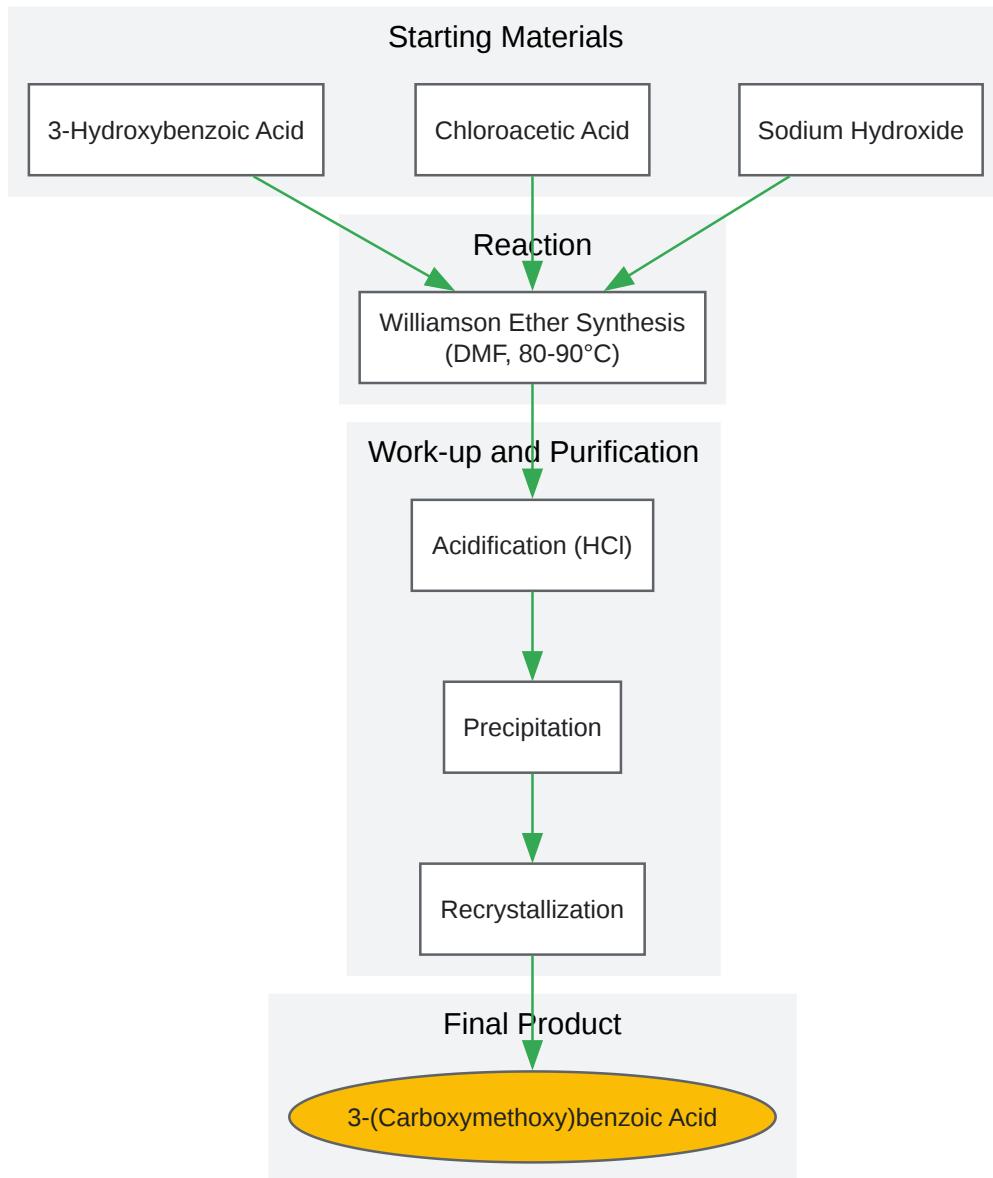
Table 3: Thermal Stability of MOFs Derived from Carboxymethoxy-functionalized Benzoic Acids

MOF	Metal Node	Organic Linker	Decomposition Temp. (°C)	Atmosphere	Ref.
Zn-DAZ	Zn(II)	4- dimethylamin obenzoic acid	>350	N2	[2]
Co-MOF	Co(II)	4-(pyridin-4- yl) benzoic acid	~380	N2	[6]
Fe-MOF	Fe(III)	Benzoic Acid	~300-400	N2	[7]

Mandatory Visualization

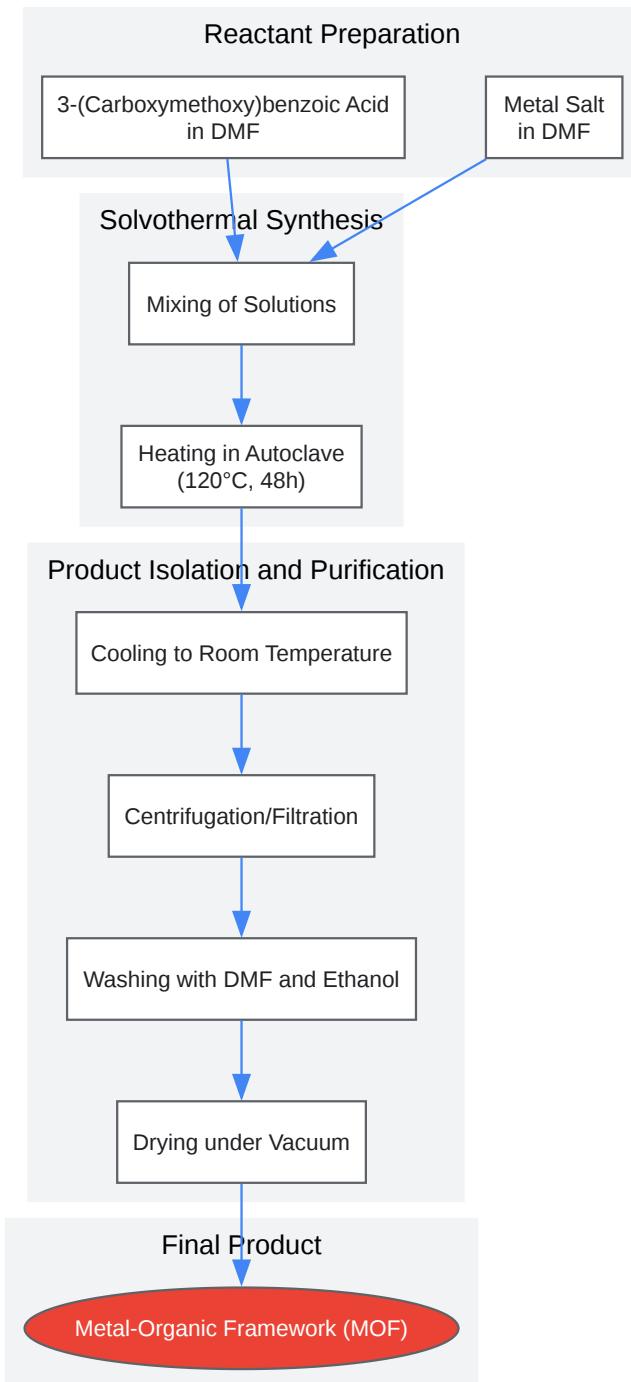
The following diagrams illustrate the synthesis of **3-(Carboxymethoxy)benzoic acid** and its subsequent use in the formation of a metal-organic framework.

Synthesis of 3-(Carboxymethoxy)benzoic Acid

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Caption: Workflow for the synthesis of **3-(Carboxymethoxy)benzoic acid**.

Experimental Workflow for MOF Synthesis

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Caption: General experimental workflow for the synthesis of a MOF.

Applications in Drug Development

While the primary application of **3-(Carboxymethoxy)benzoic acid** is in materials science, benzoic acid derivatives are a well-established class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. The introduction of the carboxymethoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For instance, benzoic acid derivatives have been investigated as prodrugs for the treatment of tuberculosis.^[8] The esterification of the carboxylic acid groups can enhance cell membrane permeability, with intracellular esterases subsequently hydrolyzing the ester to release the active acidic drug.^[8]

Conclusion

3-(Carboxymethoxy)benzoic acid is a highly valuable and versatile building block in modern organic synthesis. Its ability to form stable and structurally diverse coordination polymers and MOFs makes it a key component in the development of new materials with applications in gas storage, catalysis, and sensing. Furthermore, the functional handles it provides offer opportunities for the synthesis of novel derivatives with potential applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in these exciting areas.

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